molecular formula C7H13N3O B2890473 (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 942060-16-4

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2890473
CAS No.: 942060-16-4
M. Wt: 155.201
InChI Key: KETGYXFSSXEWJZ-UHFFFAOYSA-N
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Description

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol (CAS# 942060-16-4) is a high-value chemical building block belonging to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles that has received significant attention due to its wide range of research applications and potential medicinal properties . The compound features a tert-butyl group on one nitrogen and a hydroxymethyl functional group on the triazole ring, giving it a molecular formula of C7H13N3O and a molecular weight of 155.20 g/mol . Its primary research value lies in its role as a versatile precursor or "ligand" in synthetic and medicinal chemistry. The 1,2,3-triazole core is known for its remarkable structural characteristics, acting as an adaptive bridge ligand between multiple metal centers due to the presence of three adjacent sp2-nitrogen atoms . This makes this compound particularly useful for developing novel coordination complexes with transition metals like Zn(II), Ni(II), Cu(II), and Co(II) . Such complexes are of great interest for screening in various biological applications, as they have demonstrated potential antimicrobial and anticancer activities in research settings . Furthermore, the 1,2,3-triazole scaffold is a privileged structure in drug discovery, often employed in click chemistry protocols to create molecular hybrids for pharmacological screening . The hydroxymethyl group provides a reactive handle for further chemical modification, allowing researchers to easily incorporate the 1,2,3-triazole moiety into more complex molecules . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-tert-butyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETGYXFSSXEWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction, a cornerstone of modern triazole synthesis, enables direct construction of the 1,2,3-triazole ring with concomitant introduction of the hydroxymethyl group. This method involves two sequential steps:

Synthesis of tert-Butyl Azide

tert-Butyl azide serves as the critical azide precursor. As detailed in Royal Society of Chemistry protocols, it is synthesized via nucleophilic substitution between sodium azide (NaN₃) and tert-butyl alcohol in concentrated sulfuric acid. The reaction proceeds under controlled temperatures (≤20°C) to mitigate volatilization risks, yielding tert-butyl azide as a phase-separated liquid (60% yield).

Cycloaddition with Propargyl Alcohol

The tert-butyl azide undergoes CuAAC with propargyl alcohol (HC≡C-CH₂OH) in a tert-butanol/water solvent system. Catalyzed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate, this reaction affords (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol in a regioselective manner. The reaction mechanism proceeds via a copper-acetylide intermediate, ensuring exclusive formation of the 1,4-disubstituted triazole.

Representative Reaction Scheme:
$$
\text{tert-Butyl azide} + \text{propargyl alcohol} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{this compound}
$$

Optimization Notes:

  • Solvent polarity critically influences reaction rate; tert-butanol/water (1:1) enhances copper catalyst solubility.
  • Excess propargyl alcohol (1.2 equiv) ensures complete azide consumption, mitigating side reactions.

Reduction of 1-tert-Butyl-1H-1,2,3-Triazole-4-Carbaldehyde

This two-step approach leverages intermediate aldehyde reduction to introduce the hydroxymethyl group.

Synthesis of 1-tert-Butyl-1H-1,2,3-Triazole-4-Carbaldehyde

The aldehyde precursor is synthesized via acid-catalyzed hydrolysis of 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole. Trifluoroacetic acid (TFA) in dichloromethane/water cleaves the diethoxymethyl protecting group, yielding the carbaldehyde in 75% isolated yield.

Sodium Borohydride Reduction

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, achieving quantitative conversion to the primary alcohol. The reaction is exothermic, necessitating controlled addition to prevent over-reduction.

Reaction Conditions:

  • Stoichiometry: 1.5 equiv NaBH₄ relative to aldehyde.
  • Workup: Neutralization with aqueous HCl, followed by extraction with ethyl acetate.

Comparative Analysis of Preparation Methods

Parameter CuAAC Route Aldehyde Reduction Route
Total Yield 45–55% 60–65%
Reaction Steps 2 2
Catalyst Toxicity Moderate (Cu salts) Low
Purification Complexity Column chromatography Crystallization
Scalability Limited by azide handling High

Key Findings:

  • The aldehyde reduction route offers superior yields and simpler purification, making it preferable for industrial-scale synthesis.
  • CuAAC remains valuable for modular derivatization but requires stringent azide safety protocols.

Experimental Procedures and Optimization

Solvent Selection

  • Methanol for NaBH₄ reductions ensures proton availability for borohydride activation.
  • tert-Butanol/water mixtures minimize copper catalyst decomposition during CuAAC.

Scientific Research Applications

While the search results do not provide extensive details specifically on case studies or comprehensive data tables for the applications of "(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol," they do offer some information regarding its properties, related compounds, and potential applications in scientific research .

This compound

This compound is an organic compound with the molecular formula C7H13N3OC_7H_{13}N_3O . It falls under the category of alcohols and triazoles .

Basic Information:

  • IUPAC Name: (1-tert-butyltriazol-4-yl)methanol
  • Molecular Formula: C7H13N3OC_7H_{13}N_3O
  • Molecular Weight: 155.2 g/mol
  • PubChem CID: 67023023

Structural Information:

  • SMILES: CC(C)(C)N1C=C(N=N1)CO
  • InChI: InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3
  • InChI Key: KETGYXFSSXEWJZ-UHFFFAOYSA-N

Potential Applications:

  • Ligand in Catalysis: The compound is related to click chemistry and can be used as a ligand for efficient CuI-catalyzed reactions .
  • Building Block for Complex Molecules: As a functionalized triazole, it can serve as a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals, materials science, and agrochemicals .
  • Modification of Proteins and Materials: Polyethylene glycol (PEG) functional chain compounds, sometimes used in conjunction with triazole chemistry, can modify protein surfaces to improve water solubility, reduce immunogenicity, and enhance stability in vivo. They can also functionalize surfaces of solid materials like quantum dots and nanoparticles .
  • Regioselective Reduction Reactions: Triazole esters can undergo regioselective reduction, which can be useful in synthesizing complex molecules .

Comparison with Similar Compounds

N1-Benzyl Derivatives

  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (): Structure: Benzyl group at N1, hydroxymethyl at C3. Applications:
  • Antimicrobial activity against bacteria and fungi, attributed to the benzyl group’s lipophilic properties .
  • Core structure in CXCR4 antagonists (e.g., AGR1.131, AGR1.135), where side-chain amines modulate receptor specificity and potency .
    • Key Difference : The benzyl group confers higher hydrophobicity compared to tert-butyl, enhancing membrane permeability in antimicrobial contexts but limiting utility in aqueous-phase catalysis .

N1-Phenyl and N1-Fluorophenyl Derivatives

  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (Compound 1a, ):
    • Structure : Phenyl group at N1, esterified hydroxymethyl at C4.
    • Activity : Mild α-glycosidase inhibition (IC₅₀ ~50 μM), outperformed by aldehydic analogues (e.g., 2b, IC₅₀ ~10 μM) .
    • Key Insight : Aromatic substituents at N1 enhance π-π interactions with enzyme active sites, but steric hindrance from tert-butyl is absent, reducing catalytic utility .

Functional Analogues with Modified C4 Substituents

Hydroxymethyl vs. Aldehyde Groups

  • 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde (Compound 2b, ): Structure: Aldehyde at C4 instead of hydroxymethyl. Activity: Potent α-glycosidase inhibition (IC₅₀ ~10 μM), 5-fold greater than hydroxymethyl analogues . Mechanism: Aldehyde’s electrophilic nature facilitates covalent interactions with enzyme nucleophiles, a feature absent in (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol .

Thioether and Sulfonamide Derivatives

  • [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole (): Structure: Thioether-linked benzimidazole at C4. Application: Corrosion inhibitor for steel in acidic environments, achieving 52–89% efficiency . Comparison: The thioether group enhances adsorption on metal surfaces, whereas hydroxymethyl in this compound prioritizes Cu(I) coordination .

Ligand Efficiency in CuAAC Reactions

Compound Ligand Role Reaction Rate Enhancement Cytotoxicity Reduction Reference
BTTAA (contains tert-butyl-methanol) Cu(I) stabilization 10–100× faster than non-liganded CuAAC Significant (cell viability >90%)
BTTP (tert-butyl-methanol derivative) Similar to BTTAA Comparable to BTTAA Comparable to BTTAA
Benzyl-triazole ligands (AGR series) Not applicable (biological targets) N/A N/A

Biological Activity

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C7_7H13_{13}N3_3O. The structure can be represented as follows:

  • SMILES : CC(C)(C)N1C=C(N=N1)CO
  • InChI : InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, triazole derivatives are known to exhibit inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Antimicrobial Activity : Research indicates that triazole compounds possess antimicrobial properties. This is significant in developing new antibiotics or antifungal agents.
  • Anti-cancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of triazole derivatives against various pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-cancer Activity

Another research article explored the anti-cancer properties of triazole derivatives. The findings suggested that this compound could induce apoptosis in human cancer cell lines.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Q & A

Q. What are the recommended synthetic routes for (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include reacting tert-butyl azide with propargyl alcohol under controlled conditions (60–80°C, aqueous/organic solvent mixtures) to form the triazole core. Purification often employs high-performance liquid chromatography (HPLC) to isolate the product with >95% purity. Optimization of base additives (e.g., sodium ascorbate) enhances reaction efficiency .

Q. How is this compound characterized post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxymethyl protons (δ ~4.6 ppm).
  • Mass spectrometry (ESI-MS) : Molecular ion peak matching the calculated mass (e.g., [M+H]⁺ = 184.12 g/mol).
  • X-ray crystallography : SHELXL refinement resolves bond lengths and angles, particularly the triazole ring geometry and tert-butyl stereoelectronic effects .

Q. What is the compound’s role in CuAAC reactions?

The hydroxymethyl-triazole moiety acts as a ligand, coordinating Cu(I) ions to stabilize the catalytic intermediate. This enhances regioselectivity for 1,4-disubstituted triazoles and reduces copper loading (typically <5 mol%). Comparative studies show improved reaction rates vs. non-liganded systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve azide solubility, while water enhances click reaction kinetics.
  • Temperature gradients : Lower temps (40–50°C) reduce side reactions in sensitive substrates.
  • Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., pH, catalyst loading) for maximizing yield .

Q. How to resolve contradictory spectral data during characterization?

Contradictions (e.g., anomalous NMR splitting) may arise from:

  • Dynamic rotational isomerism : Low-temperature NMR (<−20°C) can "freeze" conformers for clearer analysis.
  • Impurity interference : Cross-validate with HPLC-UV/HRMS and compare retention times with synthetic intermediates .

Q. What crystallographic challenges arise when using SHELXL for this compound?

Challenges include:

  • Disorder in the tert-butyl group : Apply "ISOR" and "DELU" restraints to model thermal motion.
  • Twinned crystals : Use the TWIN/BASF commands in SHELXL to refine data from non-merohedral twins .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

Strategies include:

  • Substituent variation : Replace the tert-butyl group with cyclopropyl or benzyl to assess steric/electronic effects on tubulin binding (see analog data in ).
  • Bioactivity assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) and correlate with computed logP and polar surface area .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites on the triazole ring.
  • Molecular docking : Simulate binding to tubulin’s colchicine site (PDB: 1SA0) using AutoDock Vina. Focus on hydrophobic interactions with the tert-butyl group and π-stacking with aromatic residues .

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